tert-Butyl (R)-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
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Overview
Description
tert-Butyl ®-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds are known for their combination of flexibility and limited degrees of freedom, making them valuable in medicinal chemistry . This compound has shown potential in various scientific research applications, particularly in the field of medicinal chemistry.
Preparation Methods
The synthesis of tert-Butyl ®-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate involves several steps. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . Another method involves the use of olefin metathesis reaction on a Grubbs catalyst, although this route is complex and expensive . Industrial production methods often focus on optimizing these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
tert-Butyl ®-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include chloroacetyl chloride, potassium carbonate, and ethyl acetate. Major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with chloroacetyl chloride can lead to the formation of chloroacetyl derivatives.
Scientific Research Applications
This compound has been extensively studied for its potential in medicinal chemistry. It has shown high activity against antibiotic-sensitive and multiresistant strains of Mycobacterium tuberculosis, making it a promising candidate for the development of new antituberculosis drugs . Additionally, it has been explored as an inhibitor of the MmpL3 protein, a target for antituberculosis drug design .
Mechanism of Action
The mechanism of action of tert-Butyl ®-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of Mycobacterium tuberculosis . This disruption leads to the inhibition of bacterial growth and replication.
Comparison with Similar Compounds
Similar compounds to tert-Butyl ®-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate include other spirocyclic structures such as tert-Butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate and tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate . These compounds share the spirocyclic scaffold but differ in their substituents and specific chemical properties. The unique combination of flexibility and limited degrees of freedom in tert-Butyl ®-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate makes it particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C14H24N2O4 |
---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
tert-butyl (3R)-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C14H24N2O4/c1-10-9-19-14(11(17)15-10)5-7-16(8-6-14)12(18)20-13(2,3)4/h10H,5-9H2,1-4H3,(H,15,17)/t10-/m1/s1 |
InChI Key |
HACOJUDPVUMKSA-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@@H]1COC2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)N1 |
Canonical SMILES |
CC1COC2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)N1 |
Origin of Product |
United States |
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